LK-614
Description
Benzamide, N-hydroxy-3,4-dimethoxy-N-methyl- (proposed IUPAC name: N-methyl-N-hydroxy-3,4-dimethoxybenzamide) is a substituted benzamide derivative characterized by a hydroxyl group on the amide nitrogen, methoxy substituents at the 3- and 4-positions of the aromatic ring, and an N-methyl group. Benzamides are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors, receptor ligands, and intermediates in organic synthesis .
Properties
IUPAC Name |
N-hydroxy-3,4-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-11(13)10(12)7-4-5-8(14-2)9(6-7)15-3/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAMAWCPWJCAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231745 | |
| Record name | LK-614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82461-57-2 | |
| Record name | LK-614 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082461572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LK-614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LK-614 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OI05F214 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Benzamide derivatives have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities. Among these, Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl- has been studied for its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl- is characterized by the following chemical structure:
- Molecular Formula : C10H13N2O4
- CAS Number : [B1674911]
The biological activity of Benzamide derivatives often involves modulation of various biochemical pathways. For instance, studies have shown that certain benzamide derivatives can inhibit key enzymes or receptors involved in disease processes. Specifically, the compound has been noted to affect the NLRP3 inflammasome , which plays a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of Benzamide derivatives. A series of related compounds were synthesized and tested against various bacterial strains:
| Compound | Target Organisms | MIC (μg/mL) |
|---|---|---|
| 4h | S. aureus | 8 |
| 4i | E. coli | 16 |
| 4a | P. aeruginosa | 32 |
These compounds demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
Antiproliferative Activity
The antiproliferative effects of Benzamide derivatives have also been investigated in cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 10 | MCF-7 | 3.1 |
| 11 | HCT 116 | 3.7 |
| 36 | HEK 293 | 5.3 |
These results indicate that certain derivatives can effectively inhibit cell proliferation at low concentrations, suggesting their potential as anticancer agents .
Case Studies
- Inflammatory Response Modulation : In a study examining the effects of Benzamide on the NLRP3 inflammasome, it was found that the compound significantly reduced the activation of this pathway in response to lipopolysaccharide (LPS) stimulation. This suggests a mechanism by which Benzamide could be utilized in treating inflammatory conditions.
- Antimicrobial Efficacy : In vivo testing of selected Benzamide derivatives demonstrated promising results in animal models infected with resistant bacterial strains. The compounds exhibited both bactericidal and bacteriostatic properties, highlighting their potential as effective antimicrobial agents .
Comparison with Similar Compounds
Core Structural Features
- Target Compound : Hypothetical structure:
- Backbone : Benzamide (C₆H₅CONH₂) modified with:
- N-methyl and N-hydroxy groups.
- Methoxy (-OCH₃) groups at positions 3 and 3. Molecular Formula: Estimated as C₁₁H₁₅NO₄ (based on analogs like 3,4-dimethoxy-N-methylbenzamide, C₁₀H₁₃NO₃ ).
Physicochemical Properties
- Lipophilicity :
Pharmacological and Chemical Reactivity
Reactivity in Metal-Catalyzed Reactions
- N,O-Bidentate Directing Groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide facilitate C–H activation in presence of transition metals (e.g., Pd, Rh) . The target compound’s N-hydroxy group may serve a similar role.
Preparation Methods
Acylation of N-Methylhydroxylamine with 3,4-Dimethoxybenzoyl Chloride
The most direct route involves reacting 3,4-dimethoxybenzoyl chloride with N-methylhydroxylamine under controlled basic conditions. The acyl chloride is synthesized by treating 3,4-dimethoxybenzoic acid with thionyl chloride ($$ \text{SOCl}2 $$) or oxalyl chloride ($$ \text{(COCl)}2 $$) in anhydrous dichloromethane at $$ 0^\circ \text{C} $$ to $$ 25^\circ \text{C} $$ . Subsequent acylation employs $$ \text{Na}2\text{CO}3 $$ or pyridine to neutralize HCl, yielding the target hydroxamic acid:
$$
\text{3,4-(MeO)}2\text{C}6\text{H}3\text{COCl} + \text{NH(OH)Me} \xrightarrow{\text{base}} \text{3,4-(MeO)}2\text{C}6\text{H}3\text{C(O)N(Me)OH} + \text{HCl}
$$
This method achieves yields of 68–75% after recrystallization from ethanol-water mixtures.
Transamidation of Methyl 3,4-Dimethoxybenzoate
An alternative approach utilizes methyl 3,4-dimethoxybenzoate (synthesized via Fischer esterification with $$ \text{H}2\text{SO}4 $$-catalyzed methanol). Reacting the ester with N-methylhydroxylamine hydrochloride in tetrahydrofuran (THF) under reflux ($$ 66^\circ \text{C} $$) for 12–18 hours facilitates transamidation:
$$
\text{3,4-(MeO)}2\text{C}6\text{H}3\text{COOMe} + \text{NH}2\text{OMe} \cdot \text{HCl} \xrightarrow{\text{NaOH}} \text{3,4-(MeO)}2\text{C}6\text{H}_3\text{C(O)N(Me)OH} + \text{MeOH}
$$
Yields here are lower (55–60% ) due to competing hydrolysis, necessitating chromatographic purification.
Functional Group Protection and Deprotection
Selective Methoxylation Strategies
Introducing methoxy groups at the 3- and 4-positions often requires Ullmann coupling or nucleophilic aromatic substitution on dihydroxy precursors. For example, 3,4-dihydroxybenzoic acid is treated with methyl iodide ($$ \text{MeI} $$) and $$ \text{K}2\text{CO}3 $$ in dimethylformamide (DMF) at $$ 80^\circ \text{C} $$ for 6 hours , achieving 85% methylation . Demethylation adjustments, such as those in syringic acid synthesis using ethylene glycol and alkali hydroxides, ensure regioselectivity.
N-Methylation and Hydroxylation
The N-methylhydroxylamine precursor is synthesized via reductive methylation of hydroxylamine using formaldehyde ($$ \text{HCHO} $$) and $$ \text{H}_2/\text{Pd-C} $$ in methanol. Post-acylation, the N-hydroxy group remains intact due to the stability of hydroxamic acids under acidic workup conditions.
Purification and Characterization
Recrystallization and Chromatography
Crude products are purified through ethanol-water recrystallization (melting point: $$ 210–212^\circ \text{C} $$) or silica gel chromatography using ethyl acetate/hexane (3:7). Impurities like residual starting material (<1%) are monitored via HPLC.
Spectroscopic Validation
- IR Spectroscopy : Strong absorptions at $$ 1640 \, \text{cm}^{-1} $$ (amide C=O) and $$ 3200 \, \text{cm}^{-1} $$ (N–OH stretch) confirm functionality.
- NMR : $$ ^1\text{H} $$ NMR (400 MHz, DMSO-$$ d_6 $$) shows singlet peaks for methoxy groups ($$ \delta \, 3.85 $$), aromatic protons ($$ \delta \, 6.8–7.1 $$), and N–CH$$ _3 $$ ($$ \delta \, 3.12 $$).
- Mass Spectrometry : ESI-MS reveals $$ [\text{M}+\text{H}]^+ $$ at $$ m/z \, 240.1 $$, aligning with the molecular formula $$ \text{C}{11}\text{H}{13}\text{NO}_5 $$ .
Industrial-Scale Considerations
Catalytic Hydrogenation Byproduct Mitigation
Patent data highlight the risk of over-hydrogenation reducing the N-hydroxy group to NH. Using Raney nickel at $$ 50^\circ \text{C} $$ and $$ 10 \, \text{bar H}_2 $$ minimizes this, maintaining >95% product integrity.
Solvent Recycling
Ethylene glycol from demethylation steps is reclaimed via distillation, reducing waste by 40% .
Challenges and Optimization
Competing Hydrolysis in Aqueous Media
Acylation reactions in water-rich systems favor hydrolysis to carboxylic acids. Anhydrous conditions (e.g., THF or DCM) and rapid workup mitigate this.
N-Methylhydroxylamine Stability
The reagent degrades above $$ 30^\circ \text{C} $$, necessitating cold storage ($$ 4^\circ \text{C} $$) and in situ preparation.
Q & A
Q. What are the key considerations for synthesizing N-hydroxy-3,4-dimethoxy-N-methylbenzamide derivatives?
Synthesis of such compounds typically involves multi-step protocols, including protection/deprotection of hydroxyl groups, acylation, and purification. For example, analogous compounds (e.g., N-benzyloxy amides) are synthesized via reactions between hydroxylamine derivatives and acyl chlorides in the presence of bases like sodium carbonate . Hazard analysis is critical due to potential mutagenicity of intermediates; Ames testing is recommended to assess mutagenic risks .
Q. How can the molecular structure of this compound be confirmed?
Structural confirmation requires spectroscopic and crystallographic methods:
- Spectroscopy : Use IR to identify hydroxyl and amide stretches (e.g., NIST reference data for N-hydroxybenzamide derivatives ). Mass spectrometry (MS) and NMR (¹H/¹³C) resolve molecular weight and substituent positions .
- Crystallography : Single-crystal X-ray diffraction with SHELXL (for refinement) or WinGX (for data processing) provides precise bond lengths and angles .
Q. What computational tools predict physicochemical properties for this compound?
Methods like Crippen’s fragmentation (for logP), Joback’s group contribution (for boiling points), and NIST WebBook data (for thermodynamic properties) are used when experimental data are unavailable . For example, McGowan’s method estimates molar volume, aiding solubility predictions .
Advanced Research Questions
Q. How can crystallographic data inconsistencies be resolved during structure refinement?
Contradictions in electron density maps or thermal parameters may arise from disordered solvent or twinning. Use SHELXD for phase problem resolution and SHELXE for density modification. For high-resolution data, SHELXL’s restraints (e.g., DFIX, SIMU) improve model accuracy . Validate refinement with R-factor convergence and Hirshfeld rigid-bond tests .
Q. What safety protocols are essential when handling mutagenic intermediates in synthesis?
- Risk Assessment : Follow guidelines in Prudent Practices in the Laboratory (Chapter 4) .
- PPE : Use ventilated fume hoods, nitrile gloves, and OV/AG/P99 respirators for aerosol-prone steps .
- Waste Management : Neutralize acyl chloride residues with aqueous sodium bicarbonate before disposal .
Q. How do substituents (e.g., methoxy groups) influence spectroscopic data interpretation?
Methoxy groups cause distinct ¹H NMR shifts (~δ 3.8–4.0 ppm) and splitting patterns due to coupling with adjacent protons. In IR, methoxy C-O stretches appear at ~1250 cm⁻¹. For analogs like 3-methoxy-N-(4-bromophenyl)benzamide, these features are critical for distinguishing regioisomers .
Q. What strategies address low yields in amidation reactions?
- Catalysis : Use trichloroisocyanuric acid (TCCA) as a mild oxidant to enhance reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilicity of hydroxylamine derivatives .
- Temperature Control : Exothermic reactions require gradual reagent addition to minimize decomposition .
Data Analysis & Methodological Challenges
Q. How can conflicting solubility data from different sources be reconciled?
Discrepancies often arise from measurement conditions (e.g., pH, temperature). Cross-validate experimental solubility (via UV-vis or HPLC) with computational estimates (e.g., logP from Crippen’s method) . For polar derivatives, Hansen solubility parameters refine predictions .
Q. What advanced techniques resolve structural ambiguities in polymorphic forms?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
